N,N-dibutyl-2-methylaniline
Description
N,N-Dibutyl-2-methylaniline (chemical formula: C₁₅H₂₅N) is a tertiary aromatic amine featuring two n-butyl groups attached to the nitrogen atom and a methyl group at the ortho position of the benzene ring. This compound is characterized by its steric hindrance due to the bulky butyl substituents, which influence its physical properties and reactivity. Applications may include use as an intermediate in organic synthesis, though industrial specifications remain undocumented in the provided evidence.
Properties
Molecular Formula |
C15H25N |
|---|---|
Molecular Weight |
219.37 g/mol |
IUPAC Name |
N,N-dibutyl-2-methylaniline |
InChI |
InChI=1S/C15H25N/c1-4-6-12-16(13-7-5-2)15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3 |
InChI Key |
WOQIWIYDKMIQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The following table summarizes key structural differences among N,N-dialkylanilines and related derivatives:
Key Observations :
- Lipophilicity: Longer alkyl chains (butyl > ethyl > methyl) enhance lipophilicity, likely increasing solubility in nonpolar solvents .
- Polarity: Hydroxyethyl or cyanoethyl substituents (e.g., in N-(2-cyanoethyl)-N-methylaniline ) introduce polar functional groups, altering solubility and reactivity.
Physical Properties
While direct data for this compound are unavailable, trends from analogous compounds suggest:
- Boiling/Melting Points : Longer alkyl chains typically lower melting points but increase boiling points due to higher molecular weight. For example:
- Solubility : Increased alkyl chain length reduces water solubility. N,N-Dimethylaniline is sparingly soluble in water (~0.2% at 20°C ), whereas the dibutyl derivative is expected to be virtually insoluble.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
